5-Isobutyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid
Overview
Description
“5-Isobutyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid” is a chemical compound with the molecular formula C15H23NO4 . It has a molecular weight of 281.35 g/mol. The IUPAC name for this compound is 5-isobutyl-2-methyl-4-(4-morpholinylmethyl)-3-furoic acid hydrochloride . The InChI code for this compound is 1S/C15H23NO4.ClH/c1-10(2)8-13-12(9-16-4-6-19-7-5-16)14(15(17)18)11(3)20-13;/h10H,4-9H2,1-3H3,(H,17,18);1H .
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Tetrahydroisoquinolinones
The synthesis of new tetrahydroisoquinolinones involves the transformation of carboxylic acid groups into cyclic aminomethyl groups, yielding compounds with pharmacological interest and various pharmacophoric substituents (Kandinska, Kozekov, & Palamareva, 2006).
Diels−Alder Reaction for Aniline Synthesis
The Diels−Alder cycloaddition of amino-substituted furans, such as 5-amino-2-furancarboxylic acid methyl ester, yields ring-opened cycloadducts which can be dehydrated to produce polysubstituted anilines. This process is noted for its high regioselectivity and is significant in the synthesis of various anilines (Padwa, Dimitroff, Waterson, & Wu, 1997).
Reactions with Bases
Ethyl esters of furan-2-carboxylic acid have been studied for their reactions with bases. For instance, the reaction with potassium tert-butylate and methyl iodide leads to derivatives like 4-methylsulfanylethynylfuran. These reactions showcase the chemical versatility of furan carboxylates in generating diverse derivatives (Remizov, Pevzner, & Petrov, 2019).
Pharmaceutical and Biomedical Research
Antimicrobial Activity
Compounds like 4-(5-aryl-2-furoyl)morpholines have been synthesized and tested for their antimicrobial activities. These compounds have shown effectiveness against certain strains like C. neoformans, indicating potential applications in antimicrobial therapy (Matiichuk et al., 2021).
Enzymatic Polymerization
The enzymatic ring-opening polymerization of morpholine diones, such as isopropyl-morpholine-2,5-dione, leads to the synthesis of poly(ester amide)s. This novel route is significant in polymer chemistry and could have implications in materials science and biomedical applications (Feng, Klee, Keul, & Höcker, 2000).
Synthesis of Azulenes and Pyrroles
The reaction of cyclohepta[b]furan-2-one with morpholine enamines has led to the synthesis of alkylazulenes and azulene. These compounds, particularly azulenes, are known for their unique properties and potential in pharmacological research (Yasunami et al., 1993).
Properties
IUPAC Name |
2-methyl-5-(2-methylpropyl)-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-10(2)8-13-12(9-16-4-6-19-7-5-16)14(15(17)18)11(3)20-13/h10H,4-9H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWZLMRWCJFYLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)CC(C)C)CN2CCOCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354851 | |
Record name | 2-Methyl-5-(2-methylpropyl)-4-[(morpholin-4-yl)methyl]furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435341-87-0 | |
Record name | 2-Methyl-5-(2-methylpropyl)-4-[(morpholin-4-yl)methyl]furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.